![molecular formula C19H26N2O3S B3000113 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 953140-09-5](/img/structure/B3000113.png)
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature. In
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
Studies have explored the properties of piperidine derivatives, including their adsorption behaviors and corrosion inhibition properties on iron surfaces. For instance, Kaya et al. (2016) investigated three piperidine derivatives using quantum chemical calculations and molecular dynamics simulations. They found these compounds to exhibit significant adsorption behaviors on Fe surfaces, which correlate with their corrosion inhibition efficiencies. The research underscores the potential of such compounds in corrosion protection applications (Kaya et al., 2016).
Cancer Research
In the realm of cancer research, Mun et al. (2012) discovered a novel small molecule HIF-1 pathway inhibitor, highlighting the chemotype's potential in tumor growth antagonism. The study emphasizes the necessity of chemical modifications to enhance the compound's pharmacological properties, aiming for its development as a cancer therapeutic (Mun et al., 2012).
PET Imaging for Neuroinflammation
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This advancement allows for noninvasive imaging of neuroinflammation, contributing significantly to the understanding and treatment of various neuropsychiatric disorders (Horti et al., 2019).
Inhibitors for Phospholipase A2
Oinuma et al. (1991) synthesized a novel series of benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. Their research provides insights into structure-activity relationships, offering a foundation for developing therapeutic agents against myocardial infarction (Oinuma et al., 1991).
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15-5-6-19(12-16(15)2)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFHOEFRHPOPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide |
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